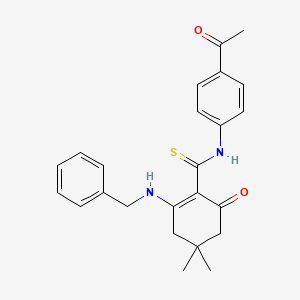![molecular formula C18H10N4O10 B10863784 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene CAS No. 4434-08-6](/img/structure/B10863784.png)
1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dinitrophenoxy)ethanol , is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 228.159 g/mol
Density: 1.509 g/cm³
Boiling Point: 439.7°C at 760 mmHg
Flash Point: 219.7°C
Preparation Methods
Synthesis Routes: The synthesis of 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene involves several routes. One common method is the reaction between 1-chloro-2,4-dinitrobenzene and 2,4-dinitrophenol. The reaction proceeds under suitable conditions to yield the desired compound .
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Its applications are more research-oriented than industrial.
Chemical Reactions Analysis
Reactivity: 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene can undergo various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to the formation of different functional groups.
Substitution: Substitution reactions can occur at the phenolic or nitro groups.
Reduction: Sodium borohydride (NaBH) or other reducing agents.
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkali metal carbonates (e.g., NaCO).
Major Products: The major products depend on the specific reaction conditions. Reduction may yield 2-(2,4-diaminophenoxy)ethanol, while substitution could lead to various derivatives.
Scientific Research Applications
1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene finds applications in:
Chemistry: As a precursor for other compounds.
Biology: In studies related to cellular processes.
Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.
Industry: Limited industrial applications, mainly in research and development.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene is unique due to its specific structure, similar compounds include:
- 2,4-Dinitrophenol
- 2,4-Dinitrobenzaldehyde
- Other 1-substituted-2,4-dinitrobenzenes .
Properties
CAS No. |
4434-08-6 |
|---|---|
Molecular Formula |
C18H10N4O10 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-[4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H10N4O10/c23-19(24)11-1-7-17(15(9-11)21(27)28)31-13-3-5-14(6-4-13)32-18-8-2-12(20(25)26)10-16(18)22(29)30/h1-10H |
InChI Key |
DARCHGCFBMXFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1(2H)-one](/img/structure/B10863702.png)
![1-(benzylsulfanyl)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10863707.png)
![8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863727.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10863729.png)
![methyl 2-[({(E)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}carbamothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B10863731.png)

![N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
![2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B10863746.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10863747.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863748.png)
![2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10863752.png)
![2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide](/img/structure/B10863753.png)
![2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol](/img/structure/B10863758.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863769.png)
